(+)-Losigamone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO4 |

|---|---|

Molecular Weight |

254.66 g/mol |

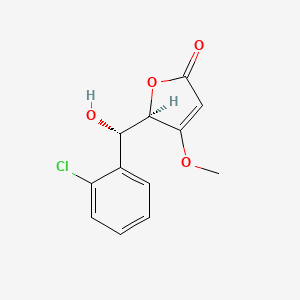

IUPAC Name |

(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |

InChI Key |

ICDNYWJQGWNLFP-RYUDHWBXSA-N |

Isomeric SMILES |

COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |

Canonical SMILES |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone

Introduction

The molecule a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone belongs to the furanone class of heterocyclic compounds. The core of this molecule is a 4-methoxy-(5H)-furanone ring. It is substituted at the 5-position with a hydroxymethyl group which, in turn, is attached to a 2-chlorophenyl group. The designation a(S,R) indicates that the compound is a mixture of diastereomers due to the two chiral centers at the 5-position of the furanone ring and the carbon bearing the hydroxyl and phenyl groups.

Furanone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the furanone ring play a crucial role in determining the compound's chemical properties and biological activity. The presence of a halogenated phenyl ring and a hydroxyl group in the target molecule suggests potential for unique reactivity and bioactivity.

Predicted Chemical Properties

The chemical properties of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone can be predicted based on its structural components. The following table summarizes these predicted properties.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₁₁ClO₄ | Calculated from the chemical structure. |

| Molecular Weight | 254.67 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on similar substituted furanones. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. | Based on the presence of both polar (hydroxyl, methoxy (B1213986), carbonyl) and non-polar (chlorophenyl) groups. |

| Melting Point | Expected to be in the range of 100-200 °C | Highly dependent on the crystalline structure and isomeric ratio. For comparison, 4-methoxy-5-phenyl-2(5H)-furanone has a melting point of 140-141 °C[1]. |

| logP (Octanol-Water Partition Coefficient) | Estimated to be between 1.5 and 2.5 | Prediction based on the contributions of the different functional groups. |

| pKa | The hydroxyl group is expected to have a pKa around 12-14. The furanone ring itself is weakly acidic. | General pKa values for secondary alcohols and lactones. |

General Synthesis Methodologies

The synthesis of 5-substituted-4-methoxy-2(5H)-furanones can be achieved through various synthetic routes. A plausible pathway for the synthesis of the target compound could involve the reaction of a suitable precursor, such as 4-methoxy-5H-furan-2-one, with 2-chlorobenzaldehyde (B119727).

A potential synthesis could be a two-step process:

-

Aldol (B89426) Condensation: 4-methoxy-5H-furan-2-one is reacted with 2-chlorobenzaldehyde in the presence of a base (e.g., sodium methoxide (B1231860) or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C) to form an aldol addition product.

-

Reduction: The resulting intermediate, a ketone, is then reduced to the desired hydroxyl group using a reducing agent such as sodium borohydride (B1222165) in a protic solvent like methanol.

The final product would be a mixture of diastereomers, which could potentially be separated by chromatography.

Caption: Hypothetical two-step synthesis of the target compound.

Spectroscopic Analysis

The structure of a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone could be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the methoxy group protons, signals for the protons on the furanone ring, and signals for the methine and hydroxyl protons of the hydroxymethyl substituent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the furanone ring, carbons of the double bond in the ring, the methoxy carbon, and the carbons of the 2-chlorophenyl ring and the hydroxymethyl side chain.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the lactone (around 1750-1780 cm⁻¹), a broad band for the O-H stretching of the hydroxyl group (around 3200-3500 cm⁻¹), and bands corresponding to C=C and C-O stretching.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide further structural information, such as the loss of water or the chlorophenyl group.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for the target compound, the activities of related furanone derivatives can provide insights into its potential therapeutic applications. Many furanone-containing compounds exhibit significant biological effects. For instance, some halogenated furanones are known to be mutagenic, while others have shown cytotoxic activity against cancer cell lines.

The presence of the 2-chlorophenyl group may enhance lipophilicity, potentially facilitating cell membrane permeability. The hydroxymethyl group can participate in hydrogen bonding, which could be important for binding to biological targets such as enzymes or receptors.

A potential mechanism of action for a bioactive furanone derivative could involve the inhibition of a key cellular signaling pathway. For example, it might inhibit a protein kinase involved in cell proliferation or survival.

Caption: Potential inhibition of a protein kinase signaling pathway.

Conclusion

a(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-(5H)-furanone is a novel compound with predicted chemical and biological properties that warrant further investigation. This guide provides a foundational understanding based on the chemistry of related furanone derivatives. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the predicted spectroscopic data will be crucial for its characterization. Future experimental studies are essential to validate these predictions and to explore the full potential of this compound in medicinal chemistry and drug discovery.

References

The Discovery and Synthesis of (+)-Losigamone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Losigamone, the more pharmacologically active S-enantiomer of the racemic drug Losigamone (B1675148), has been a subject of interest in the field of neurology for its potential as an anticonvulsant. This technical guide provides an in-depth overview of the discovery, mechanism of action, and critically, the synthetic pathways toward this compound. While a direct enantioselective synthesis for this compound is not extensively detailed in publicly available literature, this paper outlines a plausible synthetic strategy based on established methodologies for analogous chiral butenolides and the known process of chiral resolution of the racemic mixture. This document is intended to serve as a comprehensive resource, consolidating available data on its biological activity and providing detailed hypothetical experimental protocols and visualizations to guide further research and development.

Discovery and Pharmacological Profile

Losigamone, chemically known as (±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxymethyl)-4-methoxy(5H)-furanone, emerged from the pharmacological screening of analogues and derivatives of naturally occurring five and six-membered lactones found in various Piper species.[1] It was developed by Dr. Willmar Schwabe GmbH & Co. as a potential treatment for epilepsy.[2]

Losigamone is a racemic mixture of two enantiomers: Sthis compound (designated AO-242) and R(-)-losigamone (designated AO-294).[1] Studies have demonstrated that the S(+)-enantiomer is the more potent of the two.[1] The mechanism of action for Losigamone is not fully elucidated but is believed to involve the potentiation of GABA-dependent chloride influx without directly binding to GABA-associated receptors.[3] Additionally, Sthis compound has been shown to reduce the release of the excitatory amino acids glutamate (B1630785) and aspartate.[1]

Clinical trials have investigated Losigamone as an add-on therapy for patients with partial seizures, demonstrating its efficacy and tolerability.[3]

Biological Activity Data

The differential effects of the Losigamone enantiomers have been characterized in various preclinical models. Sthis compound demonstrates significantly greater activity in reducing excitatory neurotransmitter release compared to its R(-) counterpart.

| Compound | Assay | Concentration (μM) | Effect | Reference |

| Sthis compound | Potassium-stimulated glutamate release | 100 | Significant reduction | [1] |

| Sthis compound | Potassium-stimulated aspartate release | 100 | Significant reduction | [1] |

| Sthis compound | Veratridine-induced glutamate release | 100 | Significant reduction | [1] |

| Sthis compound | Veratridine-induced aspartate release | 100 | Significant reduction | [1] |

| R(-)-Losigamone | Potassium-stimulated glutamate/aspartate release | 100-400 | No effect | [1] |

| R(-)-Losigamone | Veratridine-induced glutamate/aspartate release | 100-400 | No effect | [1] |

| Sthis compound | Spontaneous depolarizations in cortical wedges | 50-200 | Significant reduction | [1] |

| R(-)-Losigamone | Spontaneous depolarizations in cortical wedges | 200-800 | Significant effect at higher concentrations | [1] |

Synthesis of this compound

Proposed Enantioselective Synthesis Pathway

A potential strategy for the enantioselective synthesis of this compound could involve the acid-catalyzed reaction of a suitable precursor with a chiral auxiliary, such as l-menthol (B7771125) or l-borneol, to form a mixture of diastereomers. These diastereomers can then be separated, and subsequent reactions can be performed to yield the desired enantiomerically pure product.

The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Method of Chiral Resolution

A documented method for obtaining the individual enantiomers of Losigamone is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique separates the enantiomers based on their differential interactions with a chiral stationary phase.

This protocol is based on the published method for the analysis of Losigamone enantiomers in human plasma.[4]

Objective: To separate the racemic mixture of Losigamone into its S(+) and R(-) enantiomers.

Materials:

-

Racemic Losigamone

-

HPLC grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

-

Chiral HPLC column (e.g., a cellulose-based chiral stationary phase)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve a known quantity of racemic Losigamone in a suitable solvent to prepare a stock solution. Further dilute as necessary for HPLC analysis.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC grade solvents in a predetermined ratio (e.g., hexane:ethanol with a small percentage of trifluoroacetic acid). The exact composition may require optimization based on the specific chiral column used.

-

HPLC System Setup:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Set the UV detector to a wavelength appropriate for the detection of Losigamone (e.g., 220 nm).

-

-

Injection and Separation:

-

Inject a defined volume of the prepared Losigamone sample onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution and separation of both enantiomers.

-

-

Fraction Collection: Collect the eluent corresponding to each separated enantiomer peak in separate vials.

-

Analysis and Confirmation:

-

Analyze the collected fractions to confirm their enantiomeric purity using the same HPLC method.

-

The identity of the (+)-enantiomer can be confirmed by polarimetry or by comparison to a reference standard if available.

-

Caption: Workflow for the chiral resolution of Losigamone via HPLC.

Putative Signaling Pathway

The anticonvulsant effect of this compound is believed to be mediated through its interaction with neuronal signaling pathways, primarily involving GABAergic and glutamatergic systems.

Caption: Putative signaling pathway of this compound's anticonvulsant action.

Conclusion

This compound represents a promising candidate for anticonvulsant therapy, with a distinct pharmacological profile centered on the modulation of inhibitory and excitatory neurotransmission. While a scalable, direct enantioselective synthesis remains a key area for further research, the established method of chiral resolution provides a viable, albeit less efficient, route to obtaining the pure, more active S-enantiomer. The information and proposed methodologies presented in this whitepaper aim to provide a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound. Further investigation into asymmetric synthesis strategies will be crucial for the cost-effective production of this potentially valuable therapeutic agent.

References

- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Losigamone - AdisInsight [adisinsight.springer.com]

- 3. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral high-performance liquid chromatographic analysis of enantiomers of losigamone, a new candidate antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Losigamone and its Enantiomers: S(+)-losigamone and R(-)-losigamone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Losigamone, a novel anticonvulsant, has demonstrated a unique profile in the management of partial and secondary generalized seizures. As a racemic mixture of two threo-enantiomers, Sthis compound (AO-242) and R(-)-losigamone (AO-294), its pharmacological activity is a composite of the distinct properties of each stereoisomer.[1] This technical guide provides a comprehensive overview of the enantiomers of losigamone (B1675148), focusing on their differential anticonvulsant activities, mechanisms of action, and available quantitative data from pivotal preclinical studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visually represented to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of antiepileptic drugs.

Introduction

Losigamone, chemically known as (±)-5(R,S),α(S,R)-5-((2-chlorophenyl)hydroxyl-methyl)-4-methoxy(5H)-furanone, emerged from the screening of natural lactone analogues and derivatives.[1] While the racemic mixture has undergone clinical evaluation, research has revealed that the anticonvulsant properties are not equally distributed between its enantiomers.[1][2] The S(+) enantiomer, in particular, appears to be the more pharmacologically active constituent, exhibiting a broader and more potent range of effects in preclinical models of epilepsy.[1][3] Understanding the distinct contributions of Sthis compound and R(-)-losigamone is crucial for optimizing therapeutic strategies and for the potential development of a stereochemically pure agent with an improved efficacy and safety profile.

Comparative Pharmacodynamics and Efficacy

Preclinical studies have systematically dissected the anticonvulsant effects of the individual enantiomers, revealing significant differences in their potency and mechanisms. The S(+) enantiomer consistently demonstrates greater efficacy across various in vitro and in vivo models.

In Vitro Studies

-

Inhibition of Excitatory Amino Acid Release: Sthis compound has been shown to significantly reduce the potassium- and veratridine-elicited release of the excitatory neurotransmitters glutamate (B1630785) and aspartate from mouse cortical slices.[1][2] In contrast, R(-)-losigamone showed no effect on this release at concentrations up to 400 μM.[1][2] This suggests a primary role for the S(+) enantiomer in modulating excitatory neurotransmission.

-

Reduction of Spontaneous Depolarizations: In the cortical wedge preparation from DBA/2 mice, a model that exhibits spontaneous depolarizations in magnesium-free artificial cerebrospinal fluid (aCSF), both enantiomers showed activity, but with a marked difference in potency. Sthis compound significantly reduced these depolarizations at concentrations of 50–200 μM, whereas R(-)-losigamone required much higher concentrations of 200–800 μM to achieve a significant effect.[1][2]

-

GABAergic Modulation: Both enantiomers have been reported to possess GABA-potentiating properties.[1] However, some reports suggest the R(-) enantiomer may be more potent in this regard.[1] Despite this, the overall anticonvulsant profile appears to be dominated by the actions of the S(+) enantiomer.[1] Losigamone and its isomers have been shown to stimulate 36Cl influx into spinal cord neurons, an effect that is sensitive to GABA antagonists, suggesting an interaction with the GABA-A receptor complex at a site distinct from the GABA, benzodiazepine, or picrotoxin (B1677862) binding sites.[4]

In Vivo Studies

-

Audiogenic Seizures: In the DBA/2 mouse model of audiogenic seizures, Sthis compound demonstrated a dose-dependent inhibition of clonic/tonic convulsions, with 91% of mice protected at a dose of 20 mg/kg (i.p.).[1][2] Conversely, R(-)-losigamone offered no protection at the same dose.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing the activity of Sthis compound and R(-)-losigamone.

Table 1: Effect of Losigamone Enantiomers on Excitatory Amino Acid Release from Mouse Cortical Slices

| Enantiomer | Concentration (μM) | Effect on Potassium-Stimulated Glutamate/Aspartate Release | Effect on Veratridine-Stimulated Glutamate/Aspartate Release |

| Sthis compound | 100 | Significant reduction[1][2] | Significant reduction[1][2] |

| 200 | Significant reduction[1][2] | Significant reduction[1][2] | |

| R(-)-losigamone | up to 400 | No effect[1][2] | No effect[1][2] |

Table 2: Effect of Losigamone Enantiomers on Spontaneous Depolarizations in Mouse Cortical Wedges

| Enantiomer | Effective Concentration Range (μM) |

| Sthis compound | 50 - 200[1][2] |

| R(-)-losigamone | 200 - 800[1][2] |

Table 3: In Vivo Efficacy of Losigamone Enantiomers Against Audiogenic Seizures in DBA/2 Mice

| Enantiomer | Dose (mg/kg, i.p.) | Protection Against Clonic/Tonic Convulsions |

| Sthis compound | 5 | Dose-dependent inhibition[1][2] |

| 10 | Dose-dependent inhibition[1][2] | |

| 20 | 91% protection[1][2] | |

| R(-)-losigamone | 20 | No protection[1][2] |

Proposed Mechanisms of Action

The differential activities of the losigamone enantiomers point towards distinct, yet potentially overlapping, mechanisms of action that contribute to the overall anticonvulsant effect of the racemate.

Sthis compound: A Multi-faceted Anticonvulsant Profile

The primary mechanism of action for Sthis compound appears to be the modulation of excitatory neurotransmission.[1] This is supported by its ability to inhibit the release of glutamate and aspartate.[1][2] The reduction of veratridine-stimulated release suggests a potential interaction with voltage-gated sodium channels, as veratridine (B1662332) prevents their inactivation.[1] Furthermore, its effectiveness in blocking spontaneous depolarizations in magnesium-free aCSF, a model of NMDA receptor-mediated hyperexcitability, points towards an antagonistic effect at the NM-methyl-D-aspartate (NMDA) receptor.[1] Racemic losigamone has also been shown to reduce NMDA-induced depolarizations.[5][6] In addition to these effects on excitatory systems, Sthis compound also possesses GABA-potentiating properties.[1]

R(-)-losigamone: A More Focused GABAergic Effect

The pharmacological activity of R(-)-losigamone appears to be more restricted, primarily centered on the potentiation of GABAergic neurotransmission.[1] While it does show some effect on spontaneous depolarizations at higher concentrations, it lacks the prominent inhibitory action on excitatory amino acid release seen with the S(+) enantiomer.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed dual mechanism of Sthis compound.

Caption: Workflow for neurotransmitter release study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of losigamone enantiomers.

Amino Acid Release from Cortical Slices

-

Objective: To determine the effect of S(+)- and R(-)-losigamone on the release of endogenous glutamate and aspartate from mouse cortical slices.

-

Materials:

-

BALB/c mice

-

Artificial cerebrospinal fluid (aCSF) with the following composition (in mM): NaCl 124, KCl 5, NaH2PO4 1.25, CaCl2 2, MgSO4 2, NaHCO3 26, D-glucose 10, pH 7.4.

-

High potassium aCSF (60 mM KCl, with adjusted NaCl to maintain osmolarity).

-

Veratridine solution (20 μM in aCSF).

-

Sthis compound and R(-)-losigamone dissolved in DMSO and diluted in aCSF.

-

HPLC system for amino acid analysis.

-

-

Procedure:

-

Cortical slices are prepared from BALB/c mice.

-

Slices are equilibrated in aCSF.

-

A first pulse of stimulation is applied using either high potassium aCSF or veratridine-containing aCSF.

-

The superfusate is collected to measure basal and stimulated amino acid release.

-

The slices are washed with standard aCSF.

-

The slices are then incubated with the desired concentration of either Sthis compound or R(-)-losigamone.

-

A second pulse of stimulation is applied in the presence of the drug.

-

The superfusate is collected.

-

The concentration of glutamate and aspartate in the collected samples is determined by HPLC.

-

The effect of the drug is calculated by comparing the amino acid release in the second pulse to the first pulse.

-

Spontaneous Depolarizations in Cortical Wedges

-

Objective: To assess the effect of S(+)- and R(-)-losigamone on spontaneous epileptiform activity in vitro.

-

Materials:

-

DBA/2 mice

-

Magnesium-free aCSF.

-

Sthis compound and R(-)-losigamone solutions.

-

Extracellular recording setup.

-

-

Procedure:

-

Cortical wedges are prepared from DBA/2 mice.

-

The wedges are perfused with magnesium-free aCSF to induce spontaneous depolarizations.

-

Once a stable baseline of spontaneous activity is established, the perfusion is switched to magnesium-free aCSF containing the desired concentration of Sthis compound or R(-)-losigamone.

-

The frequency and amplitude of spontaneous depolarizations are recorded before, during, and after drug application.

-

The effect of the drug is quantified by comparing the activity during drug perfusion to the baseline.

-

Audiogenic Seizures in DBA/2 Mice

-

Objective: To evaluate the in vivo anticonvulsant efficacy of S(+)- and R(-)-losigamone.

-

Materials:

-

DBA/2 mice

-

Sthis compound and R(-)-losigamone dissolved in 0.5% DMSO in sterile saline.

-

Sound-proof chamber with a sound source capable of producing a seizure-inducing stimulus.

-

-

Procedure:

-

Mice are administered Sthis compound, R(-)-losigamone, or vehicle (0.5% DMSO in saline) via intraperitoneal (i.p.) injection.

-

One hour after injection, individual mice are placed in the sound-proof chamber.

-

An audiogenic stimulus is presented, and the mice are observed for the occurrence of clonic and tonic convulsions.

-

The percentage of mice protected from seizures in each treatment group is calculated and compared to the vehicle control group.

-

Metabolism

The metabolism of losigamone is stereoselective.[7] In human liver microsomes, five metabolites have been identified. The major metabolite from (+)-LSG is M1, while (-)-LSG primarily produces metabolites M3, M4, and M5.[7] Cytochrome P450 2A6 appears to be the main enzyme responsible for the metabolism of losigamone enantiomers.[3][7]

Clinical Significance and Future Directions

The distinct pharmacological profiles of Sthis compound and R(-)-losigamone have significant implications for clinical development. The superior and broader anticonvulsant activity of Sthis compound suggests that the development of this single enantiomer could offer a more potent and potentially better-tolerated therapeutic agent compared to the racemic mixture.[1][2] Its combined action on both excitatory and inhibitory neurotransmitter systems presents a promising strategy for the treatment of epilepsy.[1] Further research is warranted to fully elucidate the molecular targets of each enantiomer and to explore the full therapeutic potential of Sthis compound in clinical settings.

Conclusion

The enantiomers of losigamone exhibit marked differences in their anticonvulsant properties. Sthis compound is the more active enantiomer, demonstrating potent effects on the inhibition of excitatory amino acid release and the suppression of seizure activity in preclinical models. Its mechanism of action appears to involve the modulation of voltage-gated sodium channels and NMDA receptors, in addition to potentiating GABAergic inhibition. R(-)-losigamone's activity is more narrowly focused on the GABAergic system. This detailed understanding of the stereospecific pharmacology of losigamone provides a solid foundation for the rational design and development of next-generation antiepileptic drugs.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development status of losigamone may have changed; it has been reported as discontinued (B1498344) for partial epilepsies.[8]

References

- 1. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Losigamone - AdisInsight [adisinsight.springer.com]

The Pharmacological Profile of (+)-Losigamone and its Stereoisomers: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Losigamone (B1675148), a novel anticonvulsant drug candidate, has been investigated for its potential in the treatment of epilepsy, particularly for partial seizures.[1] As a racemic mixture, losigamone is composed of two stereoisomers: (+)-Losigamone (also referred to as Sthis compound or AO-242) and (-)-Losigamone (R(-)-losigamone or AO-294).[2][3] Emerging research has revealed a distinct pharmacological profile for each enantiomer, highlighting the importance of stereochemistry in its therapeutic action and metabolic fate. This technical guide provides a detailed examination of the pharmacological properties of this compound and its stereoisomers, summarizing key quantitative data, outlining experimental protocols, and visualizing proposed mechanisms of action.

Mechanism of Action

The precise mechanism of action of losigamone is not yet fully elucidated; however, research points towards a multi-faceted interaction with neuronal signaling pathways, primarily involving the modulation of GABAergic and glutamatergic systems, as well as effects on ion channels.[4][5]

Modulation of GABAergic Neurotransmission

Losigamone and its stereoisomers appear to enhance γ-aminobutyric acid (GABA)-mediated inhibition.[2] Studies have shown that losigamone potentiates GABA-induced chloride influx in spinal cord neuron cultures.[6][7] This potentiation occurs without direct binding to GABA, benzodiazepine (B76468), or picrotoxin (B1677862) receptor sites on the GABA-A receptor complex, suggesting an allosteric modulatory effect at a distinct site.[5][6] Both enantiomers have been shown to stimulate chloride influx, with some evidence suggesting the R(-)-enantiomer may be more potent in this regard.[2][6]

Modulation of Glutamatergic Neurotransmission

A significant component of losigamone's anticonvulsant activity, particularly attributed to the (+)-enantiomer, involves the attenuation of excitatory neurotransmission mediated by glutamate (B1630785).[2] this compound has been shown to reduce the release of the excitatory amino acids glutamate and aspartate.[2] This effect is thought to be mediated, at least in part, through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][8] Studies have demonstrated that losigamone, and specifically this compound, inhibits NMDA-induced depolarizations in cortical neurons.[8][9]

Effects on Ion Channels

Beyond its influence on neurotransmitter systems, losigamone's mechanism may also involve direct effects on voltage-gated ion channels. It has been proposed that losigamone may decrease persistent sodium channel currents and activate potassium channels, both of which would contribute to a reduction in neuronal excitability.[4][5] The blockade of sodium channels may be involved in the reduced release of excitatory amino acids.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the efficacy and activity of racemic losigamone and its stereoisomers from clinical and preclinical studies.

Table 1: Clinical Efficacy of Racemic Losigamone in Partial Seizures (Add-on Therapy)

| Parameter | Placebo | Losigamone (1200 mg/day) | Losigamone (1500 mg/day) | Reference |

| Median Reduction in Seizure Frequency | 3.3% - 6.7% | 19.7% | 25.3% | [3][10] |

| Responder Rate (≥50% reduction in seizures) | 11.8% - 14.6% | 17.2% | 29.3% | [3][10] |

| Treatment Withdrawal Rate | 4% | 11% | 16% | [3] |

| Adverse Events Reported | 58.8% | 62.1% | 76.1% | [3] |

Table 2: Preclinical Activity of this compound and (-)-Losigamone

| Experimental Model | Parameter | This compound | (-)-Losigamone | Reference |

| Audiogenic Seizures (DBA/2 mice) | % Protection from clonic/tonic convulsions (20 mg/kg, i.p.) | 91% | No protection | [2][9] |

| K⁺- and Veratridine-elicited Amino Acid Release (mouse cortical slices) | Reduction of Glutamate & Aspartate Release | Significant reduction at 100 & 200 µM | No effect up to 400 µM | [2][9] |

| Spontaneous Depolarizations (mouse cortical wedge, Mg²⁺-free ACSF) | Concentration for Significant Reduction | 50 - 200 µM | 200 - 800 µM | [2][9] |

| NMDA-induced Depolarizations (mouse cortical wedge) | Concentration for Significant Reduction | ≥ 25 µM | Not reported | [8][9] |

| AMPA-induced Depolarizations (mouse cortical wedge) | Effect | No effect | Not reported | [8][9] |

Stereoselective Metabolism

The metabolism of losigamone is stereoselective and primarily mediated by the cytochrome P450 enzyme CYP2A6.[3][11] In human liver microsomes, distinct metabolic pathways have been identified for each enantiomer. The major metabolite of this compound is M1, while (-)-Losigamone is primarily metabolized to M3, M4, and M5.[11] Interestingly, the metabolism of the (+)-enantiomer to M1 is inhibited by the presence of the (-)-enantiomer, indicating a metabolic interaction between the stereoisomers.[11]

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have shown that losigamone has linear pharmacokinetics at single doses of 100, 300, and 700 mg.[12] The time to reach maximum plasma concentration (tmax) is approximately 2.5 hours, and the elimination half-life (t1/2) is around 4 hours.[12] Repeated administration did not show significant accumulation.[12]

Experimental Protocols

Amino Acid Release from Cortical Slices

Objective: To measure the effect of losigamone and its stereoisomers on the release of endogenous amino acids (glutamate, aspartate) from brain tissue.[2]

Methodology:

-

Tissue Preparation: Cortical slices (400 µm) are prepared from BALB/c mice and transferred to a tissue bath perfused with gassed artificial cerebrospinal fluid (aCSF) at 37°C.[2]

-

Equilibration: Slices are allowed to equilibrate for 45-60 minutes.[2]

-

Stimulation: Amino acid release is stimulated by two pulses of either potassium chloride (60 mM) or veratridine (B1662332) (20 µM).[2][8]

-

Drug Application: Test compounds (losigamone enantiomers) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the aCSF.[2]

-

Sample Collection and Analysis: Perfusate samples are collected continuously and analyzed for amino acid content using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.[2]

Spontaneous Depolarizations in Cortical Wedge Preparation

Objective: To assess the effects of losigamone and its stereoisomers on neuronal hyperexcitability.[2]

Methodology:

-

Tissue Preparation: Coronal slices (500 µm) are prepared from DBA/2 mice, and a wedge of cerebral cortex is isolated.[2]

-

Induction of Depolarizations: The cortical wedge is perfused with magnesium-free aCSF to induce spontaneous depolarizations.[2]

-

Drug Application: Losigamone enantiomers are perfused over the tissue for a defined period.[2]

-

Recording: Spontaneous depolarizations are recorded extracellularly.[2]

-

Analysis: The frequency of depolarizations before, during, and after drug application is counted and compared.[2]

Audiogenic Seizures in DBA/2 Mice

Objective: To evaluate the in vivo anticonvulsant activity of losigamone enantiomers in a genetic model of epilepsy.[2]

Methodology:

-

Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[2]

-

Drug Administration: Mice are administered this compound, (-)-losigamone, or vehicle via intraperitoneal (i.p.) injection.[2]

-

Seizure Induction: At a specific time point after drug administration, mice are exposed to a high-intensity auditory stimulus (e.g., 120 dB).[13]

-

Observation: The occurrence of clonic and tonic convulsions is observed and scored.[2]

-

Analysis: The percentage of mice protected from seizures in each treatment group is calculated and compared using statistical tests such as the Chi-square test.[2]

Conclusion

The pharmacological profile of losigamone is complex, with its anticonvulsant effects likely arising from a combination of mechanisms including the potentiation of GABAergic inhibition, attenuation of glutamatergic excitation, and modulation of ion channel activity. Crucially, the pharmacological actions of losigamone are stereoselective. The (+)-enantiomer is a more potent inhibitor of excitatory amino acid release and demonstrates greater efficacy in in vivo models of seizures, suggesting it may be the primary contributor to the anticonvulsant effects of the racemic mixture. In contrast, both enantiomers appear to modulate GABAergic transmission. The metabolism of losigamone is also stereoselective, a factor with important implications for its pharmacokinetic profile. This detailed understanding of the distinct properties of this compound and its stereoisomers is critical for guiding future research and development efforts in the pursuit of more effective and targeted antiepileptic therapies.

References

- 1. Losigamone - Wikipedia [en.wikipedia.org]

- 2. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of (+)-Losigamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Losigamone, the S(+) enantiomer of Losigamone (B1675148), has demonstrated significant anticonvulsant properties in a range of preclinical models. As a novel antiepileptic drug candidate, understanding its efficacy profile, mechanism of action, and experimental basis is critical for further development. This document provides an in-depth overview of the preclinical studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Introduction

Losigamone is a β-methoxy-butenolide that exists as a racemic mixture of two enantiomers.[1][2] Preclinical investigations have revealed that the pharmacological activity of the two enantiomers is not identical, with the S(+)-enantiomer, also known as this compound, appearing to be the more potent form.[1][3][4] This guide focuses on the preclinical data supporting the efficacy of this compound as a potential treatment for epilepsy.

In Vivo Efficacy

This compound has been evaluated in several rodent models of seizures, demonstrating dose-dependent anticonvulsant effects. The primary models used are the maximal electroshock (MES)-induced seizure model and the pentetrazole (PTZ)-induced clonic convulsion model.[1][2] Additionally, its efficacy has been confirmed in a genetic model of epilepsy using DBA/2 mice susceptible to audiogenic seizures.[3][4]

Data Presentation: In Vivo Anticonvulsant Activity

| Animal Model | Species | Route of Administration | Endpoint | This compound ED₅₀ (mg/kg) | Racemic Losigamone ED₅₀ (mg/kg) | (-)-Losigamone ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mice | i.p. | Inhibition of tonic convulsions | Not explicitly stated, but implied to be more potent than racemate | Not explicitly stated | Not explicitly stated | [1] |

| Pentetrazole (PTZ) | Mice | i.p. | Inhibition of clonic convulsions | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |

| Audiogenic Seizures | DBA/2 Mice | i.p. | Inhibition of clonic/tonic convulsions | <20 (91% protection at 20 mg/kg) | Not Tested | No protection at 20 mg/kg | [3][4] |

Experimental Protocols: In Vivo Models

Maximal Electroshock (MES)-Induced Seizures in Rodents:

-

Animals: Male rodents (mice or rats).

-

Drug Administration: this compound administered via intraperitoneal (i.p.) injection at various doses.

-

Procedure: A set time after drug administration, corneal electrodes are used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) to induce a tonic-clonic seizure.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentetrazole (PTZ)-Induced Clonic Convulsions in Mice:

-

Animals: Male mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: A set time after drug administration, a subcutaneous or intraperitoneal injection of pentetrazole (a GABA-A receptor antagonist) is administered to induce clonic seizures.

-

Endpoint: The presence or absence of clonic seizures (typically defined as clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds) is observed for a set period (e.g., 30 minutes).

-

Data Analysis: The ED₅₀ for preventing clonic convulsions is determined.

Audiogenic Seizures in DBA/2 Mice:

-

Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures.

-

Drug Administration: this compound is administered i.p. at doses of 5, 10, and 20 mg/kg.[3][4]

-

Procedure: At a specified time after drug administration, mice are exposed to a high-intensity auditory stimulus (e.g., a bell or buzzer) for a set duration to induce seizures.

-

Endpoint: The occurrence of clonic and/or tonic convulsions is recorded.[3][4]

-

Data Analysis: The percentage of mice protected from seizures at each dose is calculated.[3][4]

In Vitro Efficacy

In vitro studies have provided insights into the potential mechanisms underlying the anticonvulsant activity of this compound. These studies have primarily utilized brain slice preparations to investigate its effects on neuronal excitability and neurotransmitter release.

Data Presentation: In Vitro Activity

| Preparation | Model | Effect of this compound | Concentration Range | (-)-Losigamone Effect | Reference |

| Mouse Cortical Slices | Potassium- and Veratridine-elicited amino acid release | Significantly reduced release of glutamate (B1630785) and aspartate | 100 and 200 µM | No effect up to 400 µM | [3][4] |

| DBA/2 Mouse Cortical Wedge | Spontaneous depolarizations in magnesium-free medium | Significantly reduced depolarizations | 50-200 µM | Significant effect at 200-800 µM | [3][4] |

| Rat Hippocampal Slices | Picrotoxin (B1677862) model in CA1 and CA3 | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |

| Rat Hippocampal Slices | Low Ca²⁺ model in CA1 | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |

| Rat Entorhinal Cortex and Hippocampus | Low Mg²⁺ model | Exerts anticonvulsant activity | Not specified | Not specified | [1][2] |

Experimental Protocols: In Vitro Models

Amino Acid Release from Mouse Cortical Slices:

-

Preparation: Cortical slices are prepared from BALB/c mice.[3]

-

Procedure: Slices are incubated in artificial cerebrospinal fluid (aCSF) and then stimulated to release neurotransmitters using either high potassium concentration or veratridine (B1662332) (a sodium channel activator).[3][4]

-

Drug Application: this compound is added to the perfusion medium at various concentrations.

-

Endpoint: The amount of glutamate and aspartate released into the medium is measured, typically using high-performance liquid chromatography (HPLC).

-

Data Analysis: The reduction in stimulated amino acid release by this compound is quantified and compared to control conditions.

Spontaneous Depolarizations in DBA/2 Mouse Cortical Wedge:

-

Preparation: Cortical wedge preparations are obtained from DBA/2 mice.[3]

-

Procedure: The cortical wedges are perfused with aCSF that is free of magnesium ions. This induces spontaneous depolarizations, which are a form of epileptiform activity.

-

Drug Application: this compound is applied via the perfusion medium at different concentrations.[3][4]

-

Endpoint: Extracellular field potentials are recorded to measure the frequency and amplitude of the spontaneous depolarizations.

-

Data Analysis: The percentage reduction in the frequency or amplitude of depolarizations is calculated at each drug concentration.

Proposed Mechanism of Action

The exact mechanism of action of Losigamone is not fully elucidated, but preclinical evidence suggests it may involve the modulation of excitatory and inhibitory neurotransmission.[3][5] this compound, in particular, appears to act on processes related to excitatory amino acids.[3][4]

Key findings on the mechanism of action include:

-

Reduction of Excitatory Amino Acid Release: this compound significantly reduces the release of glutamate and aspartate, which are major excitatory neurotransmitters.[3][4]

-

Modulation of Neuronal Excitability: It reduces spontaneous neuronal depolarizations in vitro.[3][4]

-

Interaction with GABAergic Systems: While the data is somewhat inconsistent, some studies suggest that Losigamone may potentiate GABA-induced chloride influx, which would enhance inhibitory neurotransmission.[5][6] However, it does not appear to bind directly to GABA, benzodiazepine, or picrotoxin receptors.[5][6]

-

Potassium Channel Activation: Another proposed mechanism is the activation of potassium channels, which would lead to hyperpolarization of the neuronal membrane and reduced excitability.[6]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanisms of this compound action on neurotransmission.

Experimental Workflow for In Vitro Amino Acid Release Assay

Caption: Experimental workflow for the in vitro amino acid release assay.

Conclusion

The preclinical data strongly support the anticonvulsant efficacy of this compound. Its activity in both electrically and chemically induced seizure models, as well as in a genetic model of epilepsy, suggests a broad spectrum of potential clinical utility. The in vitro findings point towards a mechanism of action involving the modulation of excitatory amino acid neurotransmission. Further investigation is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications for the treatment of epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of (+)-Losigamone on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Losigamone, the S(+)-enantiomer of the novel anticonvulsant Losigamone (B1675148), modulates neuronal excitability through a multi-target mechanism. This technical guide provides an in-depth analysis of its core effects on ion channels and neurotransmitter systems. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear understanding of its mechanism of action. Evidence suggests that this compound primarily reduces neuronal hyperexcitability by inhibiting persistent sodium currents and decreasing the release of the excitatory amino acids glutamate (B1630785) and aspartate. Furthermore, it exhibits modulatory effects on the GABAergic system, contributing to its overall anticonvulsant profile. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antiepileptic drugs.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. The development of effective antiepileptic drugs (AEDs) with favorable side-effect profiles remains a critical area of research. Losigamone is a novel anticonvulsant that has shown promise in clinical trials for partial and secondarily generalized seizures.[1] It is a racemic mixture of S(+)- and R(-)-enantiomers.[1] Preclinical studies have indicated that the S(+)-enantiomer, this compound, is the more pharmacologically active component, exhibiting a distinct profile in modulating neuronal excitability.[1][2] This guide focuses on the technical aspects of this compound's mechanism of action, providing a detailed overview for the scientific community.

Core Mechanisms of Action

This compound exerts its effects on neuronal excitability through three primary mechanisms:

-

Inhibition of Voltage-Gated Sodium Channels: Specifically, it targets the persistent sodium current (INaP), which plays a crucial role in setting the threshold for action potential firing and promoting repetitive firing.[3][4]

-

Modulation of Glutamatergic Neurotransmission: It reduces the release of the excitatory amino acids glutamate and aspartate, thereby dampening excitatory synaptic transmission.[1][5][6]

-

Enhancement of GABAergic Neurotransmission: It potentiates GABAA receptor-mediated chloride influx, increasing inhibitory tone in the central nervous system.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its racemic form.

Table 1: Effect of this compound on Excitatory Amino Acid Release

| Preparation | Stimulus | This compound Concentration (µM) | % Reduction in Aspartate Release (Mean ± SEM) | % Reduction in Glutamate Release (Mean ± SEM) | Reference |

| Mouse Cortical Slices | Potassium (60 mM) | 100 | Significant Reduction (P<0.05) | Significant Reduction (P<0.01) | [1] |

| 200 | Significant Reduction (P<0.01) | Significant Reduction (P<0.01) | [1] | ||

| Veratridine (B1662332) (20 µM) | 100 | Significant Reduction | Significant Reduction | [1] | |

| 200 | Significant Reduction | Significant Reduction | [1] |

Table 2: Effect of this compound on Spontaneous Depolarizations in Mouse Cortical Wedges

| Condition | This compound Concentration (µM) | Effect | Reference |

| Magnesium-free aCSF | 50-200 | Significant reduction in spontaneous depolarizations | [1] |

Table 3: Effect of Losigamone on Persistent Sodium Current (INaP) in Rat Hippocampal Neurons

| Preparation | Losigamone Concentration (µM) | Effect on INaP | Reference |

| Cultured Neurons & Brain Slices | 100-200 | Reversible decrease in amplitude | [3] |

Table 4: Effect of Losigamone on GABA-Mediated 36Cl- Influx in Rat Spinal Cord Neurons

| Condition | Losigamone Concentration (M) | Effect | Reference |

| Absence of exogenous GABA | 10-8 - 10-5 | Stimulated 36Cl- influx | [7] |

| Suboptimal GABA (10-5 M) | 10-5 | Potentiated GABA effect | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on Neuronal Excitability

Caption: Mechanism of this compound on neuronal excitability.

Experimental Workflow for Assessing Amino Acid Release

Caption: Workflow for neurotransmitter release assay.

Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for persistent sodium current recording.

Experimental Protocols

Preparation of Mouse Cortical Slices for Neurotransmitter Release Studies

-

Animals: BALB/c mice (21-50 days old).[5]

-

Procedure:

-

Mice are sacrificed by cervical dislocation followed by decapitation.[5]

-

The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).[5]

-

aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose.

-

Coronal slices (400 µm thick) are prepared using a vibratome.[5]

-

Cortical tissue is dissected from sub-cortical structures.[5]

-

Slices are pre-incubated in oxygenated aCSF at 37°C for 30 minutes, followed by maintenance at room temperature.

-

Measurement of Amino Acid Release

-

Method: Slices are placed in a perfusion chamber and superfused with oxygenated aCSF at a rate of 1 ml/min.

-

Stimulation:

-

Two pulses (S1 and S2) of high potassium (60 mM K+) or veratridine (20 µM) are applied for a short duration to induce depolarization and neurotransmitter release.[6]

-

This compound is added to the perfusion medium before the second stimulus (S2).

-

-

Sample Collection: Perfusate samples are collected before, during, and after each stimulus.

-

Analysis:

-

Amino acids in the perfusate are derivatized with o-phthaldialdehyde (OPA).

-

Quantification of aspartate and glutamate is performed using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Whole-Cell Patch-Clamp Recordings of Persistent Sodium Current (INaP)

-

Preparation: Hippocampal neurons from rat brain slices or primary cultures.[3]

-

Recording Pipettes: Filled with a solution containing (in mM): 140 Cs-gluconate or CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, adjusted to pH 7.3 with CsOH.

-

External Solution: aCSF containing blockers of K+ channels (e.g., 5 mM tetraethylammonium-Cl) and Ca2+ channels (e.g., 0.2 mM CdCl2).[3]

-

Voltage-Clamp Protocol:

-

Neurons are voltage-clamped at a holding potential of -70 mV.[3]

-

Slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV over 1 second) are applied to elicit INaP.[3]

-

Losigamone (100-200 µM) is applied via bath perfusion.[3]

-

The amplitude of INaP is measured before, during, and after drug application.

-

36Chloride Influx Assay

-

Preparation: Primary cultures of rat spinal cord neurons.[7]

-

Procedure:

-

Neurons are incubated in a buffer solution.

-

The assay is initiated by adding 36Cl- along with either buffer (control), GABA, Losigamone, or a combination of GABA and Losigamone.

-

After a short incubation period, the influx is terminated by washing with ice-cold buffer.

-

The amount of intracellular 36Cl- is determined by scintillation counting.

-

To confirm GABAA receptor mediation, the experiment is repeated in the presence of antagonists such as bicuculline (B1666979) or picrotoxin.[7]

-

In Vivo Audiogenic Seizure Model

-

Animals: Genetically epilepsy-prone DBA/2 mice.[1]

-

Procedure:

-

Mice are placed in an enclosed chamber.

-

An auditory stimulus (e.g., a loud bell, ~100 dB) is presented for a fixed duration (e.g., 60 seconds).

-

The occurrence and severity of seizures (wild running, clonic convulsions, tonic-clonic convulsions) are observed and scored.

-

This compound is administered intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) prior to the auditory stimulus to assess its protective effect.[1]

-

Discussion and Future Directions

The data presented in this guide demonstrate that this compound reduces neuronal excitability through a combination of effects on voltage-gated sodium channels, and both excitatory and inhibitory neurotransmitter systems. The inhibition of the persistent sodium current is a key mechanism, as this current is known to contribute to the generation of seizure activity.[3][4] The reduction in glutamate release further dampens hyperexcitability, a hallmark of epilepsy.[1][5][6] The potentiation of GABAergic inhibition provides an additional layer of anticonvulsant activity.[7]

Future research should focus on elucidating the precise binding site of this compound on the persistent sodium channel and the GABAA receptor complex. Further studies are also warranted to investigate the effects of this compound in other in vivo models of epilepsy and to explore its potential therapeutic utility in different seizure types. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to build upon the current understanding of this promising anticonvulsant compound.

Conclusion

This compound is a potent modulator of neuronal excitability with a multifaceted mechanism of action. Its ability to inhibit persistent sodium currents, reduce excitatory neurotransmitter release, and enhance GABAergic inhibition collectively contributes to its robust anticonvulsant effects observed in preclinical models. This technical guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies related to the study of this compound, offering a solid foundation for future research and development in the field of epilepsy therapeutics.

References

- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 2. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]

- 3. precisionary.com [precisionary.com]

- 4. researchgate.net [researchgate.net]

- 5. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

An In-depth Technical Guide to the Molecular Targets of (+)-Losigamone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Losigamone, the S-enantiomer of Losigamone (B1675148) (also known as AO-242), is a novel anticonvulsant agent that has demonstrated efficacy in models of partial and secondarily generalized seizures.[1] While its clinical development was discontinued, the unique pharmacological profile of this compound continues to be of scientific interest. Its mechanism of action is not fully elucidated but is understood to be multifactorial, involving modulation of both inhibitory and excitatory neurotransmission. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action.

Modulation of GABA-A Receptor Function

A primary mechanism of action for this compound is the potentiation of GABAergic neurotransmission. Unlike conventional benzodiazepines or barbiturates, it does not bind to the GABA, benzodiazepine, or picrotoxin (B1677862) binding sites on the GABA-A receptor. Instead, it is proposed to act as a positive allosteric modulator at a distinct site.

Quantitative Data: GABA-A Receptor Modulation

| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| Primary Spinal Cord Neurons | 36Cl- Influx (in the absence of GABA) | 10-8 M - 10-5 M | Stimulated 36Cl- influx | Dimpfel et al., 1995 |

| Primary Spinal Cord Neurons | 36Cl- Influx (in the presence of 10-5 M GABA) | 10-5 M | Potentiated GABA-induced 36Cl- influx | Dimpfel et al., 1995 |

Experimental Protocol: Chloride-36 Influx Assay in Primary Spinal Cord Neurons

This protocol is based on the methodology described by Dimpfel et al. (1995) for measuring chloride influx in primary neuronal cultures.

1. Cell Culture:

-

Primary spinal cord neurons are prepared from embryonic Sprague-Dawley rats.[2]

-

Spinal cord tissue is dissected, enzymatically dissociated (e.g., with trypsin or papain), and triturated into a single-cell suspension.[2][3]

-

Cells are plated onto poly-D-lysine-coated culture dishes at a density of approximately 1.3 x 106 cells/mL.[2]

-

Cultures are maintained in a suitable neuronal culture medium (e.g., DMEM with supplements) and used for experiments after an appropriate maturation period in vitro.[2]

2. 36Cl- Influx Assay:

-

Neuronal cultures are washed with a HEPES-buffered saline solution.

-

Cells are pre-incubated with either buffer alone, GABA, this compound, or a combination of GABA and this compound for a defined period.

-

The influx experiment is initiated by adding a buffer containing 36ClCl.

-

After a short incubation period (typically 15-30 seconds), the influx is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of 36Cl- influx is calculated and compared between different experimental conditions.

Signaling Pathway: Allosteric Modulation of GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Inhibition of Persistent Sodium Current (INaP)

This compound has been shown to reduce neuronal excitability by inhibiting the persistent sodium current (INaP), a subthreshold current that contributes to action potential generation and repetitive firing.

Quantitative Data: Inhibition of INaP

| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| Rat Hippocampal Neurons (in slices and culture) | Persistent Na+ Current (INaP) | 100-200 µM | Decrease in INaP amplitude at depolarized potentials | Gebhardt et al., 2001[4] |

Experimental Protocol: Whole-Cell Voltage-Clamp Recording of INaP

This protocol is based on the methodology described by Gebhardt et al. (2001) for recording INaP in hippocampal neurons.[4]

1. Slice Preparation:

-

Juvenile rats (P15-P25) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Hippocampal slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in a submerged chamber with carbogenated aCSF for at least 1 hour before recording.[5]

2. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on visually identified pyramidal neurons in the CA1 region.

-

Pipette Solution (Intracellular): Contains (in mM): Cs-gluconate or CsF to block K+ currents, along with appropriate buffering agents (e.g., HEPES) and energy sources (e.g., ATP, GTP).

-

External Solution (aCSF): Contains blockers for K+ currents (e.g., TEA, 4-AP) and Ca2+ currents (e.g., CdCl2) to isolate Na+ currents.

-

Voltage Protocol: To measure INaP, slow depolarizing voltage ramps (e.g., from -70 mV to 0 mV) are applied. This protocol minimizes the contribution of the transient Na+ current.[4]

-

This compound is applied via bath perfusion or local pressure application.

-

The amplitude of the INaP is measured before and after drug application. Tetrodotoxin (TTX) is used at the end of the experiment to confirm the recorded current is a Na+ current.[4]

Experimental Workflow: INaP Recording

Caption: Workflow for measuring the effect of this compound on INaP.

Modulation of Excitatory Amino Acid Neurotransmission

This compound also affects excitatory neurotransmission, primarily by reducing the release of glutamate (B1630785) and aspartate and by antagonizing NMDA receptor-mediated events.

Quantitative Data: Effects on Excitatory Neurotransmission

| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| Mouse Cortical Wedge | Spontaneous Depolarizations (in Mg2+-free medium) | ≥ 100 µM | Significant reduction | Srinivasan et al., 1997[6] |

| Mouse Cortical Wedge | NMDA-induced Depolarizations | ≥ 25 µM | Significant reduction | Srinivasan et al., 1997[6] |

| Mouse Cortical Slices | Veratridine-stimulated Glutamate Release | ≥ 100 µM | Significant reduction | Srinivasan et al., 1997[6] |

| Mouse Cortical Slices | K+-stimulated Glutamate Release | 200 µM | Significant reduction | Srinivasan et al., 1997[6] |

| BALB/c Mouse Cortical Slices | K+-stimulated Glutamate & Aspartate Release | 100 µM & 200 µM | Significant reduction | Jones & Davies, 1999[7] |

| BALB/c Mouse Cortical Slices | Veratridine-stimulated Glutamate & Aspartate Release | 100 µM & 200 µM | Significant reduction | Jones & Davies, 1999[7] |

Experimental Protocol: Excitatory Amino Acid Release from Cortical Slices

This protocol is based on the methodology described by Srinivasan et al. (1997) for measuring neurotransmitter release.[6]

1. Slice Preparation:

-

Cortical slices (300-400 µm) are prepared from BALB/c mice.

-

Slices are maintained in carbogenated aCSF.

2. Release Assay:

-

Slices are transferred to a superfusion chamber and perfused with aCSF.

-

Baseline samples of the perfusate are collected.

-

Neurotransmitter release is stimulated by switching the perfusion medium to one containing a high concentration of potassium (e.g., 60 mM K+) or a sodium channel activator like veratridine (B1662332) (e.g., 20 µM).[6][8]

-

The experiment is repeated in the presence of various concentrations of this compound.

-

Perfusate samples are collected throughout the experiment.

3. Analysis:

-

The concentrations of glutamate and aspartate in the perfusate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

The amount of released amino acid is calculated and compared between control and drug conditions.

Signaling Pathway: Inhibition of Excitatory Neurotransmission

Caption: Proposed mechanisms for the inhibition of excitatory neurotransmission by this compound.

Other Potential Molecular Targets

The potential for this compound to interact with potassium channels has also been suggested, although this mechanism is less well-characterized compared to its effects on GABA-A receptors, sodium channels, and excitatory amino acid systems. Further research is required to fully elucidate the role of potassium channels in the pharmacological profile of this compound.

Conclusion

The anticonvulsant activity of this compound appears to stem from a multifaceted mechanism of action that favorably modulates the balance of inhibitory and excitatory neurotransmission in the central nervous system. Its primary molecular targets include:

-

GABA-A Receptors: Acts as a positive allosteric modulator to enhance inhibitory chloride currents.

-

Voltage-Gated Sodium Channels: Inhibits the persistent sodium current (INaP), thereby reducing neuronal hyperexcitability.

-

Excitatory Amino Acid Systems: Reduces the presynaptic release of glutamate and aspartate and antagonizes postsynaptic NMDA receptors.

This combination of effects at distinct molecular targets likely contributes to its broad anticonvulsant profile observed in preclinical models. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel anticonvulsant mechanisms and for the broader field of neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the method of spinal cord neuron culture in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Primary Mixed Glial Cell Cultures from Adult Mouse Spinal Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A voltage-dependent persistent sodium current in mammalian hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of felbamate on veratridine- and K(+)-stimulated release of glutamate from mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Losigamone: A Technical Overview

Disclaimer: This whitepaper summarizes the publicly available early-phase clinical trial data for the anticonvulsant drug Losigamone (B1675148). It is important to note that the majority of the clinical research was conducted on the racemic mixture, referred to as Losigamone or LSG. While preclinical evidence suggests that the (+)-enantiomer, (+)-Losigamone (also known as AO-242), is the more potent form, specific clinical trial data for this enantiomer is not available in the public domain.[1][2][3] Development of Losigamone was discontinued (B1498344) in Phase III trials.[4]

Introduction

Losigamone (AO-33) is a novel anticonvulsant agent belonging to the β-methoxy-butenolide group of compounds.[1][2] It was investigated for the treatment of partial-onset seizures.[5][6][7] This document provides a technical summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action for Losigamone remains to be fully elucidated.[1][2] However, preclinical and in vitro studies suggest a novel mechanism that does not involve direct binding to GABA or benzodiazepine (B76468) receptors.[8] The proposed mechanisms include:

-

Potentiation of GABAergic Neurotransmission: Losigamone has been shown to stimulate GABA-mediated chloride influx in spinal cord neurons, an effect that is sensitive to GABA antagonists like bicuculline (B1666979) and picrotoxin.[8] This suggests an allosteric modulation of the GABA-A receptor complex at a site distinct from the GABA and benzodiazepine binding sites.[8]

-

Modulation of Ion Channels: There is also evidence suggesting a potential role for K+ channel activation.[3]

The anticonvulsant activity of the racemic mixture is believed to be predominantly due to the (+)-enantiomer (AO-242).[2]

Postulated signaling pathway for this compound's effect on GABA-A receptors.

Pharmacokinetics and Metabolism

Phase I studies in healthy male volunteers have characterized the pharmacokinetic profile of racemic Losigamone.[9]

Absorption and Distribution

Following oral administration, Losigamone is rapidly absorbed, with peak plasma concentrations (Cmax) reached approximately 2.5 hours post-dose.[3][9] The pharmacokinetics appear to be linear with single doses up to 700 mg.[9] Plasma protein binding is approximately 60%.[3]

Metabolism and Elimination

Losigamone is eliminated primarily through oxidation, with a half-life (t1/2) of about 4 hours.[3][9] The main cytochrome P450 isoenzyme responsible for its metabolism is CYP2A6.[1][2] Studies using human liver microsomes have demonstrated stereoselective metabolism of the two enantiomers.[10] The major metabolite from this compound (AO-242) is designated as M1, while the primary metabolites from (-)-Losigamone (AO-294) are M3, M4, and M5.[10] There is also evidence of a metabolic interaction between the enantiomers.[2][10]

Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Losigamone in Healthy Male Volunteers [9]

| Parameter | 100 mg Dose | 300 mg Dose | 700 mg Dose |

| Cmax (µg/mL) | 0.7 | 1.7 | 4.4 |

| Tmax (h) | 2.5 | 2.5 | 2.5 |

| t1/2 (h) | ~4 | ~4 | ~4 |

| Clearance (mL/min) | ~350 | ~350 | ~350 |

Early-Phase Efficacy and Safety

The efficacy and safety of Losigamone as an add-on therapy for partial seizures were evaluated in randomized, double-blind, placebo-controlled trials.

Efficacy in Partial Seizures

Two key studies evaluated Losigamone at daily doses of 1200 mg and 1500 mg.[6][7] The primary efficacy endpoint was the relative reduction in seizure frequency compared to baseline.

Table 2: Efficacy of Add-On Losigamone in Patients with Partial Seizures (Intention-to-Treat Population) [6][7]

| Outcome | Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day |

| Number of Patients | 88 | 88 | 88 |

| Median Reduction in Seizure Frequency | 3.3% | 19.7% | 25.3% |

| Responder Rate (≥50% Seizure Reduction) | 11.8% | 17.2% | 29.3% |

| *P < 0.01 vs. Placebo | |||

| P = 0.003 for dose-response relationship |

A separate study reported a median percent change in seizures of 14.9% for Losigamone (1500 mg/day) versus 6.7% for placebo (P=0.004).[5]

Safety and Tolerability

Losigamone was generally well-tolerated in early-phase trials.[1][9] The most common adverse events were CNS-related and typically of mild to moderate intensity.[5]

Table 3: Incidence of Adverse Events in Add-On Therapy Trials [6][7]

| Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day | |

| Patients Reporting any Adverse Event | 58.8% | 62.1% | 76.1% |

The most frequently reported adverse event significantly associated with Losigamone was dizziness.[11][12] Most adverse events occurred during the initial titration phase and tended to subside over time.[6][7] A reversible increase in transaminases was observed in some subjects in a Phase I study.[9]

Experimental Protocols

Detailed experimental protocols from the publications are summarized below.

Phase I Pharmacokinetic Study Methodology

-

Design: Placebo-controlled, single and multiple-dose studies.[9]

-

Participants: 52 healthy male volunteers.[9]

-

Dosing:

-

Sample Analysis: Blood samples were collected at specified time points, and plasma concentrations of Losigamone were determined. The specific analytical method (e.g., HPLC) is not detailed in the abstract.

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and clearance were calculated from the plasma concentration-time data.[9]

Workflow for the Phase I pharmacokinetic studies of Losigamone.

Add-On Efficacy and Safety Study Methodology

-

Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.[6][7]

-

Participants: Adult patients with refractory partial seizures receiving up to three standard anticonvulsant drugs.[6][7]

-

Procedure:

-

Primary Efficacy Measure: Relative reduction of seizure frequency per 4 weeks in the double-blind phase as compared with baseline.[6][7]

-

Safety Assessment: Monitoring and recording of all adverse events reported by patients.[6][7]

Logical flow of the add-on efficacy and safety trials for Losigamone.

Conclusion